molecular formula C19H19F2N7O2 B10856200 Zurletrectinib CAS No. 2403703-30-8

Zurletrectinib

Cat. No.: B10856200
CAS No.: 2403703-30-8
M. Wt: 415.4 g/mol
InChI Key: OIBWCYRRWAMTRW-ITDIGPHOSA-N
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Description

Zurletrectinib is a next-generation tyrosine receptor kinase inhibitor that has shown significant efficacy against neurotrophic receptor tyrosine kinase fusion-positive tumors. This compound is particularly notable for its strong intracranial activity and ability to overcome resistance mutations that often develop with first-generation tyrosine receptor kinase inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zurletrectinib involves multiple steps, including the formation of key intermediates through various organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The process is designed to minimize waste and maximize efficiency, adhering to good manufacturing practices .

Chemical Reactions Analysis

Types of Reactions

Zurletrectinib undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Zurletrectinib has a wide range of scientific research applications, including:

Mechanism of Action

Zurletrectinib exerts its effects by binding to the tyrosine receptor kinase domain, inhibiting its activity. This inhibition prevents the phosphorylation of downstream signaling proteins, thereby blocking the signaling pathways that promote tumor growth and survival. The compound is particularly effective against tumors with neurotrophic receptor tyrosine kinase gene fusions, which are known to drive oncogenesis .

Comparison with Similar Compounds

Similar Compounds

    Selitrectinib: Another next-generation tyrosine receptor kinase inhibitor with similar efficacy but different binding affinities and resistance profiles.

    Repotrectinib: Known for its strong activity against a broad range of tyrosine receptor kinase mutations.

Uniqueness

Zurletrectinib stands out due to its enhanced brain penetration and intracranial activity, making it particularly effective against brain tumors. Its ability to overcome resistance mutations that limit the efficacy of other tyrosine receptor kinase inhibitors further highlights its uniqueness .

Properties

CAS No.

2403703-30-8

Molecular Formula

C19H19F2N7O2

Molecular Weight

415.4 g/mol

IUPAC Name

(4S,6R,14S)-4,9-difluoro-14-methyl-13-oxa-2,11,16,18,21,22,25-heptazapentacyclo[17.5.2.02,6.07,12.022,26]hexacosa-1(25),7(12),8,10,19(26),20,23-heptaen-17-one

InChI

InChI=1S/C19H19F2N7O2/c1-10-6-23-19(29)25-14-8-24-28-3-2-16(26-17(14)28)27-9-12(21)5-15(27)13-4-11(20)7-22-18(13)30-10/h2-4,7-8,10,12,15H,5-6,9H2,1H3,(H2,23,25,29)/t10-,12-,15+/m0/s1

InChI Key

OIBWCYRRWAMTRW-ITDIGPHOSA-N

Isomeric SMILES

C[C@H]1CNC(=O)NC2=C3N=C(C=CN3N=C2)N4C[C@H](C[C@@H]4C5=C(O1)N=CC(=C5)F)F

Canonical SMILES

CC1CNC(=O)NC2=C3N=C(C=CN3N=C2)N4CC(CC4C5=C(O1)N=CC(=C5)F)F

Origin of Product

United States

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